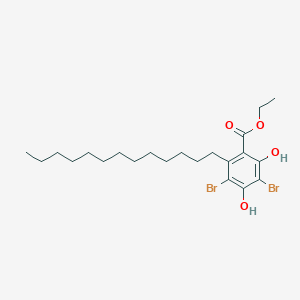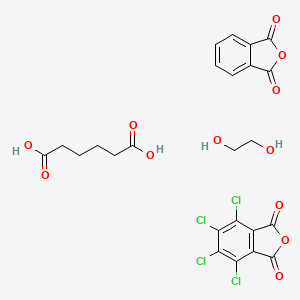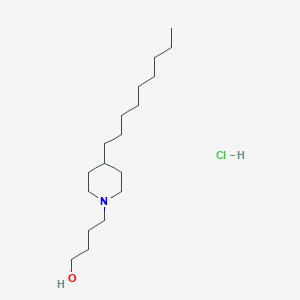
2-Cyclohexen-1-one, 2-hydroxy-3-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 2-hydroxy-3-(phenylmethyl)-: is an organic compound with the molecular formula C13H14O2 . It is a derivative of cyclohexenone, featuring a hydroxy group and a phenylmethyl group attached to the cyclohexenone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: The compound can be synthesized through the reaction of cyclohexenone with benzyl alcohol in the presence of a base, followed by oxidation to introduce the hydroxy group.
Industrial Production: Industrially, the compound can be produced by catalytic hydrogenation of phenylmethyl-substituted cyclohexenone derivatives, followed by selective oxidation to introduce the hydroxy group.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols and alkanes.
Substitution Products: Various substituted cyclohexenone derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The hydroxy group and phenylmethyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Cyclohex-2-en-1-one: A simpler analog without the hydroxy and phenylmethyl groups.
2-Hydroxy-6-isopropyl-3-methyl-2-cyclohexen-1-one: Another derivative with different substituents.
3-Phenyl-2-cyclohexenone: A similar compound with a phenyl group instead of a phenylmethyl group .
Uniqueness:
Functional Groups: The presence of both a hydroxy group and a phenylmethyl group makes 2-Cyclohexen-1-one, 2-hydroxy-3-(phenylmethyl)- unique, providing distinct chemical reactivity and biological activity.
Properties
CAS No. |
61601-37-4 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-benzyl-2-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C13H14O2/c14-12-8-4-7-11(13(12)15)9-10-5-2-1-3-6-10/h1-3,5-6,15H,4,7-9H2 |
InChI Key |
RZYPIDVJHZSJDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C(=O)C1)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





-lambda~5~-phosphanol](/img/structure/B14577622.png)

![Trimethyl pyrazolo[3,4-d]azepine-3a,6,8a(3H)-tricarboxylate](/img/structure/B14577640.png)




![N-[4-(4-Chloroanilino)phenyl]acetamide](/img/structure/B14577664.png)

![3-[(1,6-Dibromonaphthalen-2-yl)oxy]propane-1,2-diol](/img/structure/B14577697.png)
![3-Thiabicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl-, 3,3-dioxide](/img/structure/B14577702.png)
